5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-13-9-7-19(14(22)12-15-8-16-18-12)6-4-10(9)17-11-3-1-2-5-20(11)13/h1-3,5,8H,4,6-7H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTWUXPFQWXYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the subsequent cyclization to form the triazatricyclo structure. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole-carboxylate group and halogenated positions (if present) participate in nucleophilic substitutions. Key reactions include:
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Mechanistic Insight : The electron-deficient triazole ring enhances electrophilicity at adjacent positions, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols .
Cyclization and Ring-Forming Reactions
The tricyclic framework enables intramolecular cyclization under controlled conditions:
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Structural Confirmation : X-ray crystallography (e.g., twist angles B/C : 3.80–9.98°) validates cyclization efficiency.
Condensation and Carbonyl Reactivity
The carbonyl group undergoes condensation with aldehydes/ketones:
Cross-Coupling Reactions
Halogenated analogs participate in Pd-catalyzed couplings:
Stability and Degradation Pathways
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cycloadditions and condensation reactions. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Provides information on functional groups present.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance:
- Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The specific compound has been studied for its effectiveness against strains resistant to conventional treatments .
- Antibacterial Activity : Research indicates that triazole derivatives can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Inhibition of Tumor Growth : Studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in vitro against breast cancer and colon cancer cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes or pathways crucial for tumor growth, such as COX-2 or thymidine phosphorylase .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is particularly useful in:
- Catalysis : Triazole-based ligands can enhance catalytic activity in various organic transformations.
- Material Development : The coordination compounds formed can be utilized in developing new materials with tailored properties for applications in electronics or photonics.
Summary of Research Findings
Case Studies
- Antifungal Efficacy Study : A study evaluated the antifungal activity of several triazole derivatives against Candida species, showing that the compound exhibited significant inhibition at low concentrations compared to standard antifungal treatments.
- Anticancer Research : A series of experiments demonstrated that modifications to the triazole structure could enhance its cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that may guide future drug design.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Key Observations :
SAR Insights :
- Antitumor activity correlates with triazole/thiadiazole hybrid structures (e.g., 9b and 12a), where substituents like phenyl groups improve potency .
- The target compound’s tricyclic core could mimic DNA-intercalating agents or kinase inhibitors, though experimental validation is needed.
Physicochemical Properties
Physical and spectral properties of analogous compounds provide insights:
Key Comparisons :
Biological Activity
The compound 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a triazole moiety that is known for its diverse biological activities. The presence of nitrogen atoms in the triazole ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies show that compounds containing the 1,2,4-triazole core have demonstrated potent antibacterial effects against several Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, often showing minimal inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity : Triazole derivatives are also noted for their antifungal properties. Some studies report antifungal activities up to 80-fold higher than standard treatments such as ketoconazole . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that compounds similar to 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant cytotoxicity against various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). IC50 values often fall in the low micromolar range .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases (G0/G1 or sub-G0/G1), which are critical for halting cancer progression. Molecular docking studies suggest strong interactions with key proteins involved in cancer signaling pathways .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
Q & A
Basic: What synthetic strategies are recommended for constructing the tricyclic core of 5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one?
Methodological Answer:
The tricyclic framework can be synthesized via cyclocondensation reactions. For analogous triazatricyclic systems, multi-step protocols involving heterocyclic ring closures are common. For example, triazole-thiol intermediates (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole) are synthesized using catalytic PEG-400 media and Bleaching Earth Clay under mild heating (70–80°C), with reaction progress monitored by TLC . Adjusting substituent positions in precursor molecules (e.g., 1H-tetrazole-5-acetic acid derivatives) may facilitate cyclization. Post-synthesis purification via recrystallization in solvents like aqueous acetic acid is recommended .
Basic: How can researchers validate the structural integrity of this compound after synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1500–1600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and tricyclic backbone carbons (e.g., bridgehead carbons at δ 50–70 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z).
- HPLC-PDA : Assess purity (>95% by area normalization). Cross-reference data with structurally similar compounds, such as 1-benzyl-1H-1,2,3,4-tetrazole-5-thiol, where NMR and IR correlations are critical .
Advanced: What experimental designs are suitable for resolving contradictions in spectral data for this compound?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR band shifts) often arise from conformational isomerism or impurities. Address this via:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., ring-flipping in tricyclic systems).
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals.
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in triazole rings.
- X-ray Crystallography : Resolve ambiguities by determining solid-state structure . For example, studies on 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde used crystallography to confirm regioselectivity .
Advanced: How can computational modeling predict the reactivity of the triazole-carbonyl moiety in this compound?
Methodological Answer:
Employ density functional theory (DFT) to:
- Calculate Frontier Molecular Orbitals : Identify nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps for triazole rings).
- Simulate Reaction Pathways : Model acyl transfer reactions (e.g., hydrolysis of the carbonyl group under varying pH).
- Solvent Effects : Use polarizable continuum models (PCM) to predict stability in aqueous vs. organic media. For instance, 1H-tetrazole-5-acetic acid derivatives exhibit pH-dependent stability, which can be computationally validated .
Advanced: What methodologies assess the environmental fate of this compound in aquatic ecosystems?
Methodological Answer:
Design tiered experiments:
- Phase 1 (Lab-Scale) :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C; monitor degradation via LC-MS.
- Photolysis : Use UV/Vis lamps to simulate sunlight; quantify breakdown products.
- Phase 2 (Microcosm) :
Advanced: How can researchers optimize reaction yields while minimizing by-products in tricyclic heterocycle synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., TiCl₄) for regioselective cyclization, as seen in desmethylclozapine synthesis (69% yield) .
- Solvent Optimization : Use PEG-400 or ethanol to enhance solubility and reduce side reactions (e.g., dimerization).
- By-Product Analysis : Isolate and characterize minor products (e.g., via prep-HPLC) to identify competing pathways. For example, amidine by-products formed during triazole synthesis were mitigated by adjusting stoichiometry .
Advanced: What in vitro assays evaluate the bioactivity of this compound’s triazole pharmacophore?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates.
- Cellular Uptake Studies : Use fluorescently labeled analogs (e.g., BODIPY tags) to track intracellular localization.
- Mutagenicity Screening : Ames test with S. typhimurium strains TA98/TA100 to assess genotoxicity . Compare results to structurally related 1H-tetrazole-5-acetic acid derivatives, which show pH-dependent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
